molecular formula C7H7Br2NO2 B3079257 2,3-Dibromo-5,6-dimethoxypyridine CAS No. 106331-71-9

2,3-Dibromo-5,6-dimethoxypyridine

Cat. No.: B3079257
CAS No.: 106331-71-9
M. Wt: 296.94 g/mol
InChI Key: OSULVQGSODZGMD-UHFFFAOYSA-N
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Description

2,3-Dibromo-5,6-dimethoxypyridine is a chemical compound with the molecular formula C7H7Br2NO2 . It is used in various chemical reactions and has a molecular weight of 296.94 .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring substituted with two bromine atoms and two methoxy groups . The exact structure can be represented by the InChI code: 1S/C7H7Br2NO2/c1-11-6-4(8)3-5(9)7(10-6)12-2/h3H,1-2H3 .

Scientific Research Applications

Spectroscopic Studies and Molecular Analysis

2,3-Dibromo-5,6-dimethoxypyridine (DBDMP) has been the subject of detailed spectroscopic studies. For instance, the molecular vibrations of DBDMP were investigated using Fourier transform infrared and FT-Raman spectroscopies. These studies involved a detailed analysis of vibrational frequencies, optimized geometry, and harmonic vibrational frequencies. Such research has relevance in understanding the molecular structure and properties of DBDMP, which can be critical in various scientific and industrial applications (Xavier & Gobinath, 2012).

Bioactive Secondary Metabolites

In the field of medicinal chemistry and pharmaceuticals, compounds like this compound are explored for their potential in drug development. Researchers have focused on secondary metabolites with anti-cancer and cytotoxic activities. The structural correlation of these compounds with endogenous monoamines suggests potential uses in treating various diseases, including depression-related pathologies (Mollica, Locatelli, Stefanucci, & Pinnen, 2012).

Chemical Synthesis and Material Science

This compound has been utilized in various chemical syntheses, serving as a building block for more complex molecules. For instance, its derivatization to form compounds like 2,2′,6,6′-Tetramethoxy-4,4′-diphenylphosphinoyl-3,3′-bipyridyl indicates its utility in material science and organic chemistry (Yu-yan, 2004).

Properties

IUPAC Name

2,3-dibromo-5,6-dimethoxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Br2NO2/c1-11-5-3-4(8)6(9)10-7(5)12-2/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSULVQGSODZGMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(N=C1OC)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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